METHYL 4-{5-[(5-OXO-3-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOATE
Description
METHYL 4-{5-[(5-OXO-3-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a furan ring, and a benzoate ester group
Properties
IUPAC Name |
methyl 4-[5-[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]furan-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-27-22(26)16-9-7-14(8-10-16)19-12-11-17(28-19)13-18-20(23-24-21(18)25)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,25)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSMIKORXPQEQX-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NNC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NNC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{5-[(5-OXO-3-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOATE typically involves multi-step reactions. One common method is the Knoevenagel condensation reaction followed by Michael addition. The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base, such as piperidine or pyridine . The Michael addition then involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{5-[(5-OXO-3-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
METHYL 4-{5-[(5-OXO-3-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of METHYL 4-{5-[(5-OXO-3-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: This compound shares a similar furan ring structure and has comparable chemical properties.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a similar heterocyclic structure.
Uniqueness
METHYL 4-{5-[(5-OXO-3-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOATE is unique due to its specific combination of a pyrazole ring, a furan ring, and a benzoate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
